

# Detecting 4,5-Dehydro Apixaban: A Comparative Guide to Analytical Limits

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For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for **4,5-Dehydro Apixaban**, a potential impurity of the anticoagulant Apixaban. The data presented is compiled from various analytical methods, offering a baseline for selecting the most suitable technique for specific research needs.

### **Performance Comparison of Analytical Methods**

The sensitivity of an analytical method is a critical factor in impurity profiling. The following tables summarize the reported LOD and LOQ values for Apixaban and its related impurities, including those that provide a reasonable proxy for **4,5-Dehydro Apixaban**, determined by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Table 1: Limit of Detection (LOD) and Quantification (LOQ) for Apixaban and its Impurities by HPLC



Analyte	Method	LOD	LOQ
Apixaban	RP-HPLC	0.31 ppm (~0.31 μg/mL)	0.96 ppm (~0.96 μg/mL)
Apixaban Impurity 1	RP-HPLC	0.25 ppm (~0.25 μg/mL)	0.76 ppm (~0.76 μg/mL)
Apixaban Impurity 2	RP-HPLC	0.40 ppm (~0.40 μg/mL)	1.22 ppm (~1.22 μg/mL)
Apixaban Impurity 3	RP-HPLC	0.33 ppm (~0.33 μg/mL)	1.01 ppm (~1.01 μg/mL)
Apixaban Impurity 4	RP-HPLC	0.36 ppm (~0.36 μg/mL)	1.08 ppm (~1.08 μg/mL)
Apixaban Impurity 5	RP-HPLC	0.51 ppm (~0.51 μg/mL)	1.54 ppm (~1.54 μg/mL)
Apixaban Impurity 6	RP-HPLC	0.11 ppm (~0.11 μg/mL)	0.34 ppm (~0.34 μg/mL)
Apixaban	RP-HPLC	0.05 μg/mL	0.15 μg/mL[1]
Apixaban Related Substance 1 (RS1)	RP-HPLC	0.008 μg/mL	0.024 μg/mL[1]
Apixaban Related Substance 2 (RS2)	RP-HPLC	0.009 μg/mL	0.026 μg/mL[ <b>1</b> ]

Table 2: Limit of Detection (LOD) and Quantification (LOQ) for Apixaban and its Impurities by UPLC



Analyte	Method	LOD	LOQ
Apixaban	UPLC	0.002%	0.005%
Acid Impurity	UPLC	0.002%	0.007%
MPD4 Impurity	UPLC	0.002%	0.007%
APIX1B Impurity	UPLC	0.003%	0.009%
N-Formyl Impurity	UPLC	0.001%	0.003%
Methyl Ester Impurity	UPLC	0.001%	0.002%

## **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for the determination of Apixaban and its impurities using RP-HPLC.



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Caption: A generalized workflow for the analysis of Apixaban and its impurities by RP-HPLC.

# Detailed Experimental Protocol: RP-HPLC Method for Apixaban and its Impurities

This protocol is a representative example for the determination of Apixaban and its related substances by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

#### 1. Instrumentation



- High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- 2. Chemicals and Reagents
- Apixaban reference standard
- 4,5-Dehydro Apixaban reference standard (if available) or other relevant impurity standards
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or other suitable buffer salts (e.g., potassium dihydrogen phosphate)
- 3. Chromatographic Conditions
- Column: Puratis C18 (250 mm x 4.6 mm, 5 μm) or equivalent[2]
- Mobile Phase A: 0.1% TFA in Water[2]
- Mobile Phase B: Acetonitrile[2]
- Gradient Program:
  - A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes. The exact gradient program should be optimized based on the specific column and system.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C[2]
- Detection Wavelength: 280 nm[2]
- Injection Volume: 10 μL
- 4. Preparation of Solutions

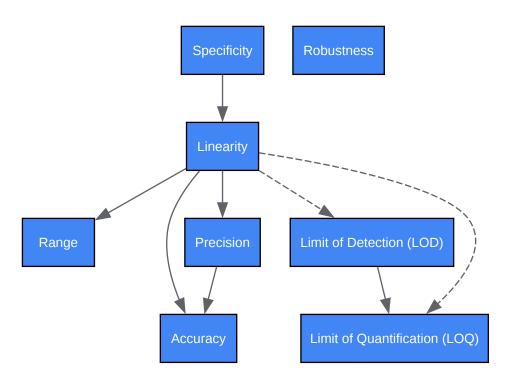


- Diluent: A mixture of acetonitrile and water is commonly used.
- Standard Stock Solution: Accurately weigh and dissolve the Apixaban reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
- Impurity Stock Solution: If available, prepare a stock solution of 4,5-Dehydro Apixaban or other impurities in a similar manner.
- Working Standard Solution: Dilute the stock solutions with the diluent to a suitable concentration for analysis (e.g., 100 μg/mL for Apixaban).
- Sample Solution: Accurately weigh and dissolve the Apixaban bulk drug or formulation in the diluent to achieve a similar concentration as the working standard solution.
- 5. System Suitability
- Before sample analysis, inject the working standard solution multiple times (e.g., five or six replicates).
- The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is less than 2.0% and other system suitability parameters (e.g., tailing factor, theoretical plates) meet the predefined criteria.
- 6. Analysis
- Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peaks of interest.
- 7. Calculation
- The amount of **4,5-Dehydro Apixaban** or other impurities in the sample can be calculated using the following formula:
  - % Impurity = (Area\_impurity / Area\_standard) \* (Concentration\_standard / Concentration\_sample) \* 100



# Logical Relationship of Method Validation Parameters

The validation of an analytical method ensures its reliability and suitability for its intended purpose. The following diagram illustrates the logical relationship between key validation parameters as per ICH guidelines.



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Caption: Interdependence of key analytical method validation parameters.

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### References

• 1. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]



- 2. globalresearchonline.net [globalresearchonline.net]
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